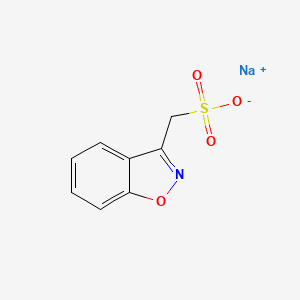
sodium;1,2-benzoxazol-3-ylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” is a chemical entity registered in the PubChem database This compound is known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” typically involves a series of chemical reactions that include specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by [reaction type] using [reagents] at [temperature].
Step 3: Final purification and isolation of the compound using [techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [conditions].
Reduction: [Reducing agent] at [temperature].
Substitution: [Reagent] in the presence of [catalyst] at [temperature].
Major Products: The major products formed from these reactions include [product names], which are characterized by [specific properties].
Scientific Research Applications
Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Mechanism of Action
The mechanism by which compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” exerts its effects involves:
Molecular Targets: Interaction with [specific proteins or enzymes].
Pathways: Modulation of [specific biochemical pathways], leading to [desired effect].
Binding: The compound binds to [target site] through [specific interactions], resulting in [biological outcome].
Comparison with Similar Compounds
- Compound A: [Description and properties].
- Compound B: [Description and properties].
- Compound C: [Description and properties].
Comparison: Compound “sodium;1,2-benzoxazol-3-ylmethanesulfonate” is unique due to its [specific properties] that distinguish it from similar compounds. For example, it has a higher affinity for [target] compared to Compound A, and it exhibits better stability under [conditions] than Compound B.
Properties
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCHBOPDIODSB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














